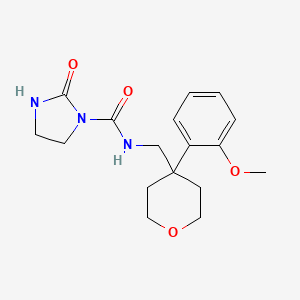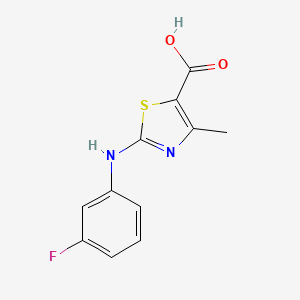
3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The compound 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide belongs to a class of chemicals known for their versatility in chemical synthesis and potential biological applications. A noteworthy application includes its use in the synthesis of functionalized cyclopropanes, highlighting the compound's utility in organic synthesis to produce molecules with high stereoselectivity (Tanaka, Minami, & Kaji, 1987). Such functionalized cyclopropanes are of interest due to their presence in numerous biologically active compounds and potential for drug development.
Photocleavage Reactions
The photocleavage properties of related monothioimides, including derivatives similar to 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide, have been studied for their photochemical reactions. These studies provide insights into the molecular mechanisms underpinning photocleavage reactions, which are crucial for the development of light-responsive materials and compounds (Fu, Scheffer, & Trotter, 1998).
Corrosion Inhibition
Compounds structurally related to 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal the potential of thiophene derivatives as effective corrosion inhibitors, which is significant for protecting industrial materials and equipment (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Crystal Structure Analysis
The detailed crystal structure analysis of thiophene derivatives, including those similar to 3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide, contributes to the understanding of their molecular geometry, electronic structure, and potential interactions with other molecules. Such information is invaluable for the design of new materials and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Anticancer Activity
Research into the cytotoxic evaluation of acyl derivatives of thiophene-containing compounds has shown promising results in inhibiting cancer cell lines. These findings underscore the potential therapeutic applications of thiophene derivatives in cancer treatment, demonstrating the importance of structural modifications to enhance biological activity (Gomez-Monterrey et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(15-10-12-6-8-17-11-12)7-9-18-13-4-2-1-3-5-13/h1-6,8,11H,7,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLSLKXFELMIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

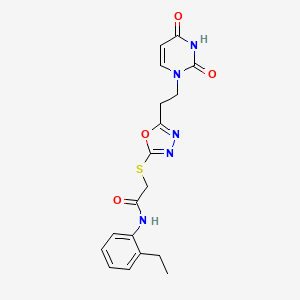
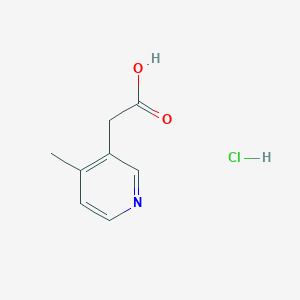
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2768023.png)
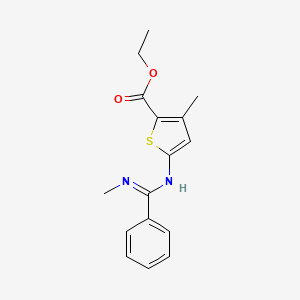
![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)

![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)



